molecular formula C16H14N4OS B12172521 4-methyl-2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide

4-methyl-2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide

Cat. No.: B12172521
M. Wt: 310.4 g/mol
InChI Key: MTCNXNUFBXMPJL-UHFFFAOYSA-N
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Description

4-methyl-2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, pyridine rings, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyridine rings and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent due to its structural features that allow for interaction with biological targets. Thiazole derivatives are often explored for their antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. The presence of pyridine groups may enhance the lipophilicity and bioavailability of the compound, contributing to its effectiveness.

Anticancer Potential

Studies have suggested that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of 4-methyl-2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide with cancer-related targets are under investigation.

Enzyme Inhibition Studies

This compound has been evaluated for its ability to inhibit specific enzymes linked to disease pathways. For instance, it has been tested against protein tyrosine phosphatase 1B (PTP1B), an important target in diabetes and obesity research. The inhibition of PTP1B can lead to improved insulin signaling and glucose homeostasis.

Biological Assays

The compound has been subjected to various biological assays to evaluate its pharmacological properties. These include:

  • Cytotoxicity Assays : Assessing the compound's effects on different cancer cell lines.
  • Antimicrobial Assays : Evaluating the efficacy against bacterial and fungal pathogens.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Researchers have focused on modifying the substituents on the thiazole ring and pyridine moieties to enhance biological activity while minimizing toxicity.

Case Study 1: Antimicrobial Activity

In a study published in Drug Target Insights, researchers synthesized several thiazole derivatives, including this compound, and tested their antimicrobial properties against various strains of bacteria and fungi. The results indicated that certain modifications led to increased potency against resistant strains, highlighting the importance of structural optimization in drug design .

Case Study 2: Anticancer Research

A recent investigation explored the anticancer potential of thiazole derivatives in vitro using human cancer cell lines. The study found that compounds with similar structures exhibited significant cytotoxic effects by inducing apoptosis through mitochondrial pathways . This suggests that further exploration of this compound could yield valuable insights into its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-methyl-2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a target protein or enzyme, inhibiting its activity and thereby modulating a biological pathway. The molecular targets and pathways involved can vary, but common targets include kinases, receptors, and enzymes involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and pyridine-containing molecules, such as:

  • 4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxylic acid
  • 2-(pyridin-4-yl)-1,3-thiazole-4-carboxamide
  • N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide

Uniqueness

4-methyl-2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features

Biological Activity

4-Methyl-2-(pyridin-4-yl)-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{18}H_{18}N_{4}O_{2}S. Its structure includes a thiazole ring, which is key to its biological activity. The presence of pyridine groups enhances its interaction with biological targets.

1. Inhibition of Protein Tyrosine Phosphatases (PTPs)

Research indicates that thiazole derivatives can inhibit PTPs, which are critical in regulating various cellular processes including cell growth and differentiation. The compound has shown selective inhibition against PTP1B, which is implicated in insulin signaling and cancer progression. Molecular docking studies suggest that it interacts with key catalytic residues of PTP1B, leading to reduced enzymatic activity and subsequent biological effects .

2. Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has been tested against human prostate cancer cells and shown to inhibit cell proliferation effectively. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression .

Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in prostate cancer cells
PTP InhibitionSelective inhibition of PTP1B
AntimicrobialModerate activity against bacterial strains
Anti-inflammatoryDecreased inflammatory markers in vivo

Case Study 1: Prostate Cancer

In a study examining the effects of thiazole derivatives on prostate cancer cells, this compound was found to significantly reduce cell viability at concentrations as low as 10 µM. The compound induced apoptosis through the activation of caspase pathways and inhibited the expression of anti-apoptotic proteins .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated an MIC (Minimum Inhibitory Concentration) value ranging from 3.92 to 4.01 mM, demonstrating its potential as an antimicrobial agent .

Properties

Molecular Formula

C16H14N4OS

Molecular Weight

310.4 g/mol

IUPAC Name

4-methyl-2-pyridin-4-yl-N-(pyridin-4-ylmethyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H14N4OS/c1-11-14(15(21)19-10-12-2-6-17-7-3-12)22-16(20-11)13-4-8-18-9-5-13/h2-9H,10H2,1H3,(H,19,21)

InChI Key

MTCNXNUFBXMPJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)NCC3=CC=NC=C3

Origin of Product

United States

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